molecular formula C11H15N3OS2 B5977237 N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide CAS No. 588685-99-8

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide

Katalognummer B5977237
CAS-Nummer: 588685-99-8
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: MJHFAVJKXLQIBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential use in treating various inflammatory and infectious diseases. TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has shown promising results in preclinical studies.

Wirkmechanismus

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, such as MyD88 and TRIF, which are required for downstream signaling. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-infective effects in various preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to bacterial infections. This compound has also been shown to reduce the severity of inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis, in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has several advantages as a research tool. It is a selective inhibitor of TLR4 signaling, which allows for the specific targeting of this pathway. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations as a research tool. It has been shown to have off-target effects, such as the inhibition of TLR2 signaling, which may complicate the interpretation of results. This compound is also a relatively new compound, and its long-term safety and efficacy have not been fully established.

Zukünftige Richtungen

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has shown promising results in preclinical studies, and there is a growing interest in its potential use in treating various inflammatory and infectious diseases. Future research should focus on the following areas:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Studies to further elucidate the mechanism of action of this compound and its potential off-target effects.
3. Studies to explore the potential use of this compound in combination with other anti-inflammatory and anti-infective agents.
4. Development of new TLR4 inhibitors with improved pharmacokinetic and safety profiles.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in treating various inflammatory and infectious diseases. It inhibits TLR4 signaling and the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has several advantages as a research tool, but its long-term safety and efficacy have not been fully established. Future research should focus on further elucidating the mechanism of action of this compound and its potential use in combination with other anti-inflammatory and anti-infective agents.

Synthesemethoden

The synthesis of N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide involves several steps, including the condensation of 4,5,6,7-tetrahydro-1-benzothien-3-carboxylic acid with hydrazine hydrate, followed by the reaction with methyl isothiocyanate to form the hydrazinecarbothioamide derivative. The final step involves the N-methylation of the hydrazinecarbothioamide derivative to form this compound.

Wissenschaftliche Forschungsanwendungen

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential use in treating various inflammatory and infectious diseases. It has been shown to inhibit TLR4 signaling, which is involved in the innate immune response to bacterial infections. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.

Eigenschaften

IUPAC Name

1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS2/c1-12-11(16)14-13-10(15)8-6-17-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHFAVJKXLQIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CSC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120384
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588685-99-8
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588685-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.